Ferulic acid
Overview
Description
The chemical structure of lavandoside is ferulic acid 4-O-β-D-glucopyranoside . This compound belongs to the phenylpropanoid class and is known for its various biological activities.
Mechanism of Action
Target of Action
Ferulic acid has several primary targets. It interacts with Endo-1,4-beta-xylanase Y and Z, Est1e, and O-methyltransferase . It also targets the signal transducer and activator of transcription 3 (STAT3), mitogen-activated protein kinase 1 (MAPK1), and phosphoinositide-3-kinase regulatory subunit 1 (PIK3R1) .
Mode of Action
This compound interacts with its targets, leading to various changes. It inhibits the PI3K/AKT pathway, the production of reactive oxygen species (ROS), and the activity of aldose reductase . The anti-inflammatory effect of this compound is mainly related to the levels of PPAR γ, CAM, and NF-κ B and p38 MAPK signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It induces the translocation of Nrf2 from the cytoplasm to the nucleus and promotes the expression of Nrf2 as well as downstream antioxidative proteins such as HO-1 . It also has the same effect as TLR4 inhibitor (TSK242) and NF- B inhibitor (SP600125), giving it the potential to act as an effective inhibitor of inflammation .
Pharmacokinetics
It is known that this compound is a major metabolite of chlorogenic acids in humans along with caffeic and isothis compound, and is absorbed in the small intestine . .
Result of Action
This compound has several molecular and cellular effects. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . It also interferes with the cell cycle of cancer cells, arrests most cancer cells in G0/G1 phase, and exerts an antitumor effect by inducing autophagy .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it can absorb ultraviolet (UV) radiation, acting as a natural sunscreen and protecting the skin from the damaging effects of sun exposure .
Biochemical Analysis
Biochemical Properties
Ferulic acid is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to increase the activity of an enzyme called HXYN2 by 75%, and a 2.5-fold increase in catalytic velocity, catalytic efficiency, and catalytic rate constant (k cat), with no alteration in enzyme affinity for the substrate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it effectively inhibits melanin production in B16 melanoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds directly to enzymes such as tyrosinase, reducing its activity . It also inhibits casein kinase 2 (CK2)-induced phosphorylation of tyrosinase in a dose-dependent manner .
Preparation Methods
Lavandoside is typically isolated from the extract of Lavandula spica flowers using column chromatography over silica gel and polyamide . The chemical structure of lavandoside is established using techniques such as ultraviolet spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry
Chemical Reactions Analysis
Lavandoside undergoes several types of chemical reactions, including:
Oxidation: Lavandoside can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert lavandoside into its reduced forms.
Substitution: Substitution reactions involving lavandoside can lead to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lavandoside has a wide range of scientific research applications, including:
Chemistry: Lavandoside is used as a reference compound in the study of phenylpropanoids and their derivatives.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Lavandoside is investigated for its potential therapeutic effects, including its role in reducing oxidative stress and inflammation.
Industry: The compound is used in the formulation of various cosmetic and pharmaceutical products due to its beneficial properties
Comparison with Similar Compounds
Lavandoside is unique due to its specific chemical structure and biological activities. Similar compounds include:
Dehydrodiconiferyl alcohol-4-O-β-D-glucopyranoside: Another phenylpropanoid glycoside with similar antioxidant properties.
Tectoridin: An isoflavonoid with anti-inflammatory and antioxidant activities.
Tectorigenin: A derivative of tectoridin with potential chemotherapeutic properties.
These compounds share some biological activities with lavandoside but differ in their chemical structures and specific effects.
Properties
IUPAC Name |
(E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMIRSXOYFWPFD-BJGSYIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537-98-4 | |
Record name | Ferulic acid 4-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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